1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine
Description
Properties
Molecular Formula |
C16H19ClF3NO2 |
|---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
tert-butyl 3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
ZSNHGJXYOCVKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Cyclization of amine precursors | Acidic/basic conditions, heating | Starting from linear amines |
| Aryl group introduction | Pd-catalyzed cross-coupling or SNAr | Pd catalyst (e.g., Pd(PPh3)4), organozinc/boronic acid, aryl halide, THF/DCM, −78 °C to RT | Negishi or Suzuki coupling preferred for selectivity |
| Boc protection | Carbamate formation | Di-tert-butyl dicarbonate (Boc2O), base (Et3N), DCM or THF, RT | Protects nitrogen, facilitates further reactions |
In-Depth Research Findings
The trifluoromethyl substituent enhances the compound’s lipophilicity and metabolic stability, which is valuable in medicinal chemistry applications.
Negishi coupling reactions involving this compound have been demonstrated to efficiently generate C(sp^3)-enriched drug-like molecules, highlighting the synthetic utility of this intermediate.
Reaction conditions such as the choice of catalyst, solvent, and temperature have a significant impact on yield and purity. For example, low temperatures during organometallic steps help prevent side reactions and decomposition.
Purification and characterization methods are critical to ensure the compound's integrity for subsequent applications in pharmaceutical synthesis or biological studies.
Chemical Reactions Analysis
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituents. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Compounds with varying halogen substituents on the phenyl ring exhibit distinct electronic and steric profiles:
- 1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646) : Bromine’s larger atomic radius and stronger electron-withdrawing nature enhance reactivity in cross-couplings compared to chlorine. However, bromine’s higher molecular weight (238.39 g/mol vs. 212.62 g/mol for chlorine) may reduce solubility .
- The ortho-fluorine substituent introduces steric hindrance, altering conformational flexibility compared to the target compound’s chloro-CF₃ group .
Table 1: Halogen-Substituted Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine | 2-Cl, 5-CF₃ | 336.74* | Not provided |
| 1-Boc-3-(2-bromophenyl)pyrrolidine | 2-Br | 297.15 | 2383929-73-3 |
| 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine | 2-F, 5-Cl | 284.71 | N/A |
*Calculated based on standard atomic weights.
Substitution Pattern Variations
- 3-([1,1’-biphenyl]-2-yl)-1-Boc-pyrrolidine (SY359672) : The biphenyl group introduces extended π-conjugation, enhancing lipophilicity but reducing aqueous solubility. This contrasts with the target compound’s polar CF₃ group, which improves solubility in aprotic solvents .
Heterocyclic Analogs
- 3-Chloro-5-(trifluoromethyl)pyridine (TCI C2951) : The pyridine ring’s nitrogen atom creates a electron-deficient aromatic system, enhancing reactivity in nucleophilic aromatic substitutions compared to the target compound’s phenyl ring. However, the absence of a pyrrolidine backbone limits its utility in stereoselective synthesis .
Conformational and Structural Insights
highlights dihedral angles and torsion effects in a related sulfanyl-pyrazole derivative. For the target compound, the 2-chloro and 5-CF₃ groups likely induce a planar conformation of the phenyl ring, optimizing π-π stacking in protein binding. In contrast, bulkier substituents (e.g., biphenyl in SY359672) may adopt twisted conformations, reducing binding affinity .
Biological Activity
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group, in particular, has been associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of organic compounds, which can enhance their biological activity.
Research indicates that compounds containing trifluoromethyl groups can exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Trifluoromethyl-substituted compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, studies have demonstrated that such modifications can increase the potency of inhibitors targeting reverse transcriptase enzymes by stabilizing key interactions with the enzyme's active site .
- Anticancer Activity : Several derivatives of trifluoromethyl-containing compounds have demonstrated significant anticancer properties. For example, compounds similar to 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine have been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects .
Case Studies
- Antiproliferative Effects : A study investigating the antiproliferative activity of pyrrolidine derivatives revealed that modifications at specific positions significantly enhanced activity against several cancer cell lines (A549, HT-29). The introduction of trifluoromethyl groups was linked to improved efficacy compared to non-fluorinated analogs .
- SAR Studies : Structure-activity relationship (SAR) studies have shown that the presence of the trifluoromethyl group in para-position on phenolic rings can enhance inhibitory potency by up to six-fold compared to non-fluorinated counterparts . This suggests that 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine may possess similar enhancements in biological activity.
Biological Activity Data Table
Q & A
Q. What methodologies enable site-selective functionalization of the pyrrolidine ring for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
